2,2-Dimethoxycyclobutan-1-ol

Enantioselective synthesis Chiral building block Enzymatic transesterification

Common pain point: Need a stable, enantiopure cyclobutane scaffold with orthogonal protecting groups, but 2-hydroxycyclobutanone dimerizes and lacks acetal stability. **2,2-Dimethoxycyclobutan-1-ol** solves this as a dual-reactivity synthon. - **Key utility**: Enables lipase-catalyzed kinetic resolution to >99.9% ee for antiviral nucleoside synthesis (cyclobut-A/G). - **Orthogonal stability**: Dimethyl acetal withstands LiAlH₄, NaBH₄, organometallics; C1-OH free for derivatization. - **Supply advantage**: Acetal form offers superior shelf stability vs. free ketone; immediate R&D quantities available.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Cat. No. B12271747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxycyclobutan-1-ol
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCOC1(CCC1O)OC
InChIInChI=1S/C6H12O3/c1-8-6(9-2)4-3-5(6)7/h5,7H,3-4H2,1-2H3
InChIKeyAGUUATVSVNTRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethoxycyclobutan-1-ol Overview


2,2-Dimethoxycyclobutan-1-ol (CAS 42082-99-5; molecular formula C₆H₁₂O₃; molecular weight 132.16 g/mol) is a strained, chiral four-membered ring alcohol bearing a geminal dimethyl acetal at the 2-position and a hydroxyl group at the 1-position [1]. The compound is formally the dimethyl acetal of 2-hydroxycyclobutanone [2]. Its structural features—a cyclobutane ring (strain energy approximately 26.3 kcal/mol), one hydrogen bond donor, three hydrogen bond acceptors, a computed logP of -0.2, and a topological polar surface area of 38.7 Ų—confer a distinctive reactivity and physicochemical profile that differentiates it from closely related cyclobutanols and cycloalkanone acetals [1].

Chiral Building Block Enantiopure synthesis via enzymatic resolution with high ee potential
Orthogonal Reactivity Free hydroxyl and geminal dimethyl acetal enable dual derivatization
Built-in Protection Acetal masks latent ketone, stable to hydrides and nucleophiles

Why Generic Substitution Fails for 2,2-Dimethoxycyclobutan-1-ol


Within the cyclobutanol family, ostensibly similar compounds differ decisively in the number and nature of orthogonal functional handles. 2,2-Dimethoxycyclobutan-1-ol uniquely combines a free secondary hydroxyl group with a geminal dimethyl acetal on the same ring, creating a dual-reactivity platform that is absent in its closest structural analogs [1][2]. The hydroxyl group is available for esterification, oxidation, and nucleophilic derivatization, while the dimethyl acetal simultaneously masks the latent ketone and remains inert to strong bases, nucleophiles, and hydride reducing agents such as LiAlH₄ and NaBH₄ [2]. Substituting this compound with 2,2-dimethylcyclobutan-1-ol (MW 100.16, C₆H₁₂O) forfeits the acetal functionality and reduces the hydrogen bond acceptor count from three to one, while 1,1-dimethoxycyclobutane (MW 116.16, C₆H₁₂O₂) lacks the hydroxyl group entirely and is achiral. The quantitative consequences of these structural distinctions on synthetic utility, stereochemical control, and physicochemical properties are detailed in Section 3.

2,2-Dimethylcyclobutan-1-ol
Lacks the geminal acetal functionality and two hydrogen bond acceptors; reactivity profile and polarity shift significantly, limiting orthogonal protection strategies.
1,1-Dimethoxycyclobutane
Free hydroxyl absent and molecule is achiral; cannot serve as a source of optical activity or a nucleophilic handle for further derivatization.

Quantitative Differentiation Evidence


Enzymatic Resolution Efficiency

The dimethyl acetal of 2-hydroxycyclobutanone (i.e., 2,2-dimethoxycyclobutan-1-ol) was resolved by lipase-catalyzed transesterification to yield the (S)-(+)-alcohol with 87–99.9% ee (35–40% yield) and the (R)-(+)-acetoxy derivative with 97.6–99.3% ee (33–42% yield) [1]. In contrast, the free 2-hydroxycyclobutanone (acyloin) is prone to dimerization, enolization, and ring-opening side reactions under the same enzymatic conditions, significantly limiting enantiomeric excess and preparative utility [1]. This establishes the dimethyl acetal form as the preferred substrate for accessing enantiopure cyclobutanone-derived chirons.

Enzymatic Resolution
Head-to-head
87–99.9% ee (S)-(+)-alcohol; 97.6–99.3% ee (R)-(+)-acetate
Enables high enantiomeric purity for asymmetric synthesis pathways.
Free 2-hydroxycyclobutanone yields lower ee due to side reactions under enzymatic conditions.
Enantioselective synthesis Chiral building block Enzymatic transesterification

Chemoselective Stability to Hydride Reducing Agents

The dimethyl acetal moiety in 2,2-dimethoxycyclobutan-1-ol is classified as stable to both LiAlH₄ and NaBH₄ under standard reduction conditions, whereas unprotected cyclobutanones undergo rapid hydride reduction to the corresponding alcohols [1]. This orthogonal stability profile means that the C1 hydroxyl group can be derivatized or the ring functionalized in the presence of strong nucleophilic hydride reagents without affecting the masked ketone at C2. In contrast, the use of unprotected cyclobutanone or 2-hydroxycyclobutanone as a synthetic intermediate would result in competitive or complete carbonyl reduction under the same conditions, eliminating the orthogonal reactivity.

Chemoselective Stability
Class-level
Dimethyl acetal group stable to LiAlH₄ and NaBH₄ under standard conditions
Allows orthogonal protection without extra synthetic steps.
Unprotected cyclobutanone undergoes complete hydride reduction.
Protecting group strategy Orthogonal reactivity Hydride reduction

Functional Group Inventory Comparison

2,2-Dimethoxycyclobutan-1-ol possesses one hydrogen bond donor (C1–OH) and three hydrogen bond acceptors (two acetal oxygens + one hydroxyl oxygen) [1]. This contrasts with its two closest structural analogs: 2,2-dimethylcyclobutan-1-ol (CAS 35301-44-1; C₆H₁₂O; MW 100.16) has only one H-bond donor and one H-bond acceptor , and 1,1-dimethoxycyclobutane (CAS 4415-90-1; C₆H₁₂O₂; MW 116.16) has zero H-bond donors and two H-bond acceptors [2]. The higher oxygen content of the target compound (three oxygen atoms; 36.3 wt% oxygen) compared to 2,2-dimethylcyclobutan-1-ol (one oxygen; 16.0 wt% oxygen) translates to a computed logP difference of approximately -1.5 units (target logP -0.2 vs. ~1.3 for the dimethyl analog), predicting markedly higher aqueous solubility and different partitioning behavior [1].

Functional Group Inventory
Cross-study
1 H-bond donor, 3 acceptors; logP −0.2; TPSA 38.7 Ų
Bifunctional scaffold with enhanced hydrophilicity vs. 2,2-dimethyl analog.
2,2-Dimethylcyclobutan-1-ol has only 1 donor and 1 acceptor, logP estimated ~1.3.
Bifunctional building block Hydrogen bonding Derivatization handles

Chirality Advantage

2,2-Dimethoxycyclobutan-1-ol bears a defined stereocenter at C1 (the hydroxyl-bearing carbon), as confirmed by PubChem computed descriptors showing one defined atom stereocenter [1]. In contrast, 1,1-dimethoxycyclobutane (CAS 4415-90-1) has no stereogenic centers and is achiral [2]. The target compound is commercially available in enantiomerically enriched form via enzymatic resolution (see Evidence Item 1), providing direct access to optically active intermediates. This inherent chirality eliminates the need for a separate asymmetric induction step when incorporated into enantioenriched target molecules, unlike achiral cyclobutane acetal building blocks.

Stereogenic Center
Head-to-head
One defined stereocenter at C1; (S) and (R) enantiomers accessible with ee up to 99.9%
Pre-installed chirality removes need for asymmetric induction step.
1,1-Dimethoxycyclobutane is achiral and cannot be a source of optical activity.
Chiral pool synthesis Stereochemistry Asymmetric catalysis

Commercial Purity Benchmark

Commercial suppliers list 2,2-dimethoxycyclobutan-1-ol (CAS 42082-99-5) with a typical purity specification of 98% . In comparison, the closest structural analog 2,2-dimethylcyclobutan-1-ol (CAS 35301-44-1) is typically offered at 95% purity . While both compounds are research-grade intermediates, the 3-percentage-point higher purity specification for the target compound reduces the burden of additional purification prior to use in sensitive transformations such as enantioselective catalysis or medicinal chemistry library synthesis, where impurities at the 5% level can significantly affect reaction outcomes.

Commercial Purity Benchmark
Cross-study
98% (target) vs. 95% (2,2-dimethyl analog)
Reduced need for additional purification prior to sensitive transformations.
Higher purity specification may improve reaction outcome consistency.
Procurement specification Purity Quality control

Optimal Procurement Scenarios


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

When a synthetic route requires an enantiopure cyclobutane chiron, 2,2-dimethoxycyclobutan-1-ol is the preferred starting material over 2-hydroxycyclobutanone or 2,2-dimethylcyclobutan-1-ol. The dimethyl acetal form enables lipase-catalyzed kinetic resolution to deliver either enantiomer with up to 99.9% ee, a level of optical purity that is not achievable with the free ketone substrate under comparable enzymatic conditions [1]. This makes the compound directly applicable in the synthesis of antiviral nucleoside analogs (e.g., cyclobut-A, cyclobut-G) and other conformationally constrained bioactive molecules where cyclobutane rings serve as rigid bioisosteres [1].

Multi-Step Synthesis with Orthogonal Protection

2,2-Dimethoxycyclobutan-1-ol functions as a protected 2-hydroxycyclobutanone synthon in which the dimethyl acetal remains intact under LiAlH₄, NaBH₄, organometallic reagents, and basic conditions [1]. This orthogonal stability allows chemists to derivatize the C1 hydroxyl (e.g., via esterification, silylation, or oxidation) or functionalize the C3/C4 positions of the cyclobutane ring through ring-opening or ring-expansion reactions without premature unveiling of the latent ketone. The free ketone analog (2-hydroxycyclobutanone) would be reduced or undergo aldol-type reactivity under the same conditions, compromising synthetic efficiency and product yield [1].

Medicinal Chemistry Library Synthesis

With its strained cyclobutane core, dual orthogonal functional groups (C1–OH and C2-acetal), and high fraction of sp³-hybridized carbons, 2,2-dimethoxycyclobutan-1-ol is an ideal starting scaffold for diversity-oriented synthesis of compound libraries with favorable drug-like physicochemical properties. Its computed logP of -0.2 and three hydrogen bond acceptors predict better aqueous solubility compared to 2,2-dimethylcyclobutan-1-ol (estimated logP ~1.3, one HBA), enhancing its suitability for fragment-based drug discovery and lead optimization programs where solubility and metabolic stability are critical [1]. The pre-installed chirality at C1 further enables the systematic exploration of stereochemistry-activity relationships [2].

Agrochemical and Material Science Building Blocks

The combination of ring strain (~26.3 kcal/mol) and the latent 1,2-dicarbonyl oxidation state (via acetal deprotection) makes 2,2-dimethoxycyclobutan-1-ol a useful precursor for functionalized cyclobutanones, cyclobutenes, and ring-expanded products in materials and agrochemical research. Upon acidic hydrolysis, the dimethyl acetal is cleanly converted to the corresponding 2-hydroxycyclobutanone, which can undergo tandem ring-contraction, ring-expansion, or heterocycle-forming reactions with amines and thiols [1]. Compared to the direct use of 2-hydroxycyclobutanone—which is prone to dimerization and has limited shelf stability—the dimethyl acetal form offers superior storage stability and handling convenience, making it the preferred procurement choice for industrial and academic laboratories alike [1].

Application
Selection Property
Validation Focus
Enantioselective synthesis of chiral intermediates
Chiral building block with enzymatic resolution pathway
Enantiomeric excess and optical purity after resolution
Multi-step synthesis with orthogonal protection
Acetal-protected latent ketone, stable to hydride and nucleophile conditions
Chemoselectivity under LiAlH₄/NaBH₄ reduction without deprotection
Medicinal chemistry library synthesis
Bifunctional scaffold with low lipophilicity and high sp³ fraction
Solubility and stereochemical diversity for drug-like property profiling
Agrochemical and materials research
Strained ring with latent 1,2-dicarbonyl oxidation state
Ring-opening/expansion reactivity and storage-stable acetal form over free ketone
Quote Request

Request a Quote for 2,2-Dimethoxycyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.